molecular formula C22H19F3N4O2S B2990429 (E)-3-(4-(4-oxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile CAS No. 861124-54-1

(E)-3-(4-(4-oxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile

Cat. No.: B2990429
CAS No.: 861124-54-1
M. Wt: 460.48
InChI Key: CIVNXJZKLVLZFZ-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(4-(4-oxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a heterocyclic small molecule featuring:

  • A 4,5-dihydrothiazol-2-yl core with an oxo group at position 2.
  • A piperazine moiety linked to the thiazolidinone ring.
  • A 5-(3-(trifluoromethyl)phenyl)furan-2-yl substituent attached via a methylene group in the E-configuration.
  • A terminal propanenitrile group.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile group may participate in hydrogen bonding or covalent interactions .

Properties

IUPAC Name

3-[4-[(5E)-4-oxo-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S/c23-22(24,25)16-4-1-3-15(13-16)18-6-5-17(31-18)14-19-20(30)27-21(32-19)29-11-9-28(10-12-29)8-2-7-26/h1,3-6,13-14H,2,8-12H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVNXJZKLVLZFZ-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(4-(4-oxo-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F3N4O4SC_{18}H_{13}F_3N_4O_4S, with a molecular weight of approximately 438.38 g/mol. The structure features a trifluoromethyl group, a furan ring, and a thiazole moiety, which are often associated with diverse biological activities.

Property Value
Molecular FormulaC18H13F3N4O4SC_{18}H_{13}F_3N_4O_4S
Molecular Weight438.38 g/mol
SolubilityNot specified

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and thiazole rings exhibit significant antimicrobial properties. For example, compounds similar to the target molecule have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral Activity

Compounds similar to the one have been evaluated for their antiviral properties. A study demonstrated that thiazole derivatives could inhibit the NS2B-NS3 protease of Dengue virus, which is crucial for viral replication . The effectiveness of these compounds was measured using IC50 values, indicating their potential as antiviral agents.

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the trifluoromethyl group and the piperazine ring. Research has indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related thiazolidinone derivative showed promising results against cancer cells with IC50 values significantly lower than those of standard chemotherapeutics .

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes or pathways essential for microbial or cancer cell survival. For instance, the inhibition of proteases or kinases can lead to disrupted cellular processes and eventual cell death.

Case Studies

  • Antimicrobial Efficacy : In vitro studies conducted on derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus , with MIC values ranging from 16 to 32 mg/ml .
  • Antiviral Studies : A study focusing on thiazole derivatives revealed their ability to inhibit Dengue virus protease with significant potency, highlighting their potential as antiviral agents .
  • Anticancer Research : Another case study illustrated that a related compound effectively inhibited the growth of various cancer cell lines, demonstrating an IC50 value significantly lower than traditional chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues

Thiazole-Pyrazole-Triazole Hybrids (Compounds 4 and 5 from )

The compounds 4 and 5 in share structural similarities with the target molecule:

  • Core structure : Both contain a thiazole ring linked to pyrazole and triazole groups.
  • Substituents : Fluorophenyl groups (4-chloro/fluoro in 4 and 5 ) vs. the trifluoromethylphenyl-furan group in the target compound.
  • Conformation : Crystallographic data reveal near-planar conformations, except for one fluorophenyl group oriented perpendicularly. This contrasts with the target compound’s E-configured methylene-furan group, which may enforce rigidity .

Key Differences :

  • The trifluoromethyl group offers stronger electron-withdrawing effects compared to halogens (F/Cl), influencing binding affinity and stability.
Piperazine-Containing Triazolones ()

The triazolone derivatives in feature piperazine linked to triazole and dioxolane groups. While these compounds lack the thiazolidinone core, their piperazine moiety and halogenated aryl groups (e.g., dichlorophenyl) suggest shared physicochemical properties with the target compound:

  • LogP : The trifluoromethyl group in the target compound likely increases lipophilicity relative to dichlorophenyl derivatives.
  • Solubility: Piperazine enhances aqueous solubility, a critical advantage over non-polar analogs.

Physicochemical Properties (Hypothetical Data Table)

Property Target Compound Compound 4 Derivative
Molecular Weight (g/mol) ~480 ~460 ~550
LogP ~3.2 (highly lipophilic) ~2.8 ~3.5
Solubility (mg/mL) 0.1 (DMF) 0.05 (DMF) <0.01 (DMF)
Key Functional Groups Trifluoromethyl, nitrile Fluorophenyl, triazolyl Dichlorophenyl, triazolone

Notes:

  • The target compound’s nitrile group may confer reactivity (e.g., covalent inhibition) absent in analogs.
  • Piperazine improves solubility but may increase metabolic susceptibility compared to triazole systems.

Comparative Advantages :

  • Broader target engagement due to multiple pharmacophores (thiazolidinone, piperazine, nitrile).
  • Enhanced metabolic stability from trifluoromethyl vs. halogenated phenyl groups in 4 and 5 .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound, and how can reaction parameters be systematically varied?

  • Methodology : The compound’s core structure involves a thiazolidinone-piperazine scaffold, which can be synthesized via cyclocondensation of substituted furan-methylene intermediates with thiosemicarbazides under acidic conditions. Key parameters include solvent polarity (e.g., glacial acetic acid for protonation), reaction time (6–8 hours for reflux), and stoichiometric ratios of hydrazine derivatives (e.g., hydrazine hydrate at 1:2 molar ratio). Monitor progression via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization using ethanol/water mixtures .
  • Critical Analysis : Variations in solvent (e.g., toluene vs. acetic acid) may influence the stereochemical outcome of the furan-methylene moiety.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the (E)-configuration and structural integrity of the furan-methylene-thiazolidinone system?

  • Methodology :

  • NMR : Use 1^1H-NMR to verify the deshielded protons of the methylene group (δ 7.2–7.8 ppm for furan and δ 4.5–5.5 ppm for thiazolidinone). 19^{19}F-NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) using single-crystal X-ray diffraction. Compare bond angles and torsional parameters with analogous structures, such as ethyl 5-(4-chlorophenyl)-2-[(Z)-methylene]thiazolo[3,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethylphenyl-furan substituent on biological target affinity?

  • Methodology :

  • Synthesize analogs with variations in the trifluoromethyl group (e.g., -CF3_3 → -Cl, -OCH3_3) and furan ring substitution (e.g., 5-phenyl → 5-thienyl).
  • Use competitive binding assays (e.g., fluorescence polarization) against target enzymes like 14-α-demethylase (CYP51) or kinase domains. Compare IC50_{50} values and docking scores (AutoDock Vina) to correlate substituent effects with activity .
    • Data Contradictions : If bioassay results conflict with computational predictions (e.g., higher potency despite unfavorable docking scores), re-evaluate force field parameters or consider allosteric binding modes.

Q. What computational approaches are suitable for predicting off-target interactions of this compound, particularly with cytochrome P450 isoforms?

  • Methodology :

  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability to CYP3A4/CYP2D6. Use Prime MM-GBSA for binding free energy calculations.
  • Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH), monitoring metabolite formation via LC-MS/MS .

Q. How can researchers resolve discrepancies in observed vs. predicted solubility and bioavailability profiles?

  • Methodology :

  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate partition coefficients (logP) using ChemAxon or ACD/Labs. If experimental logP deviates >1 unit from predictions, re-examine tautomeric forms (e.g., enol-keto equilibria in the thiazolidinone ring) .
  • Bioavailability : Use Caco-2 cell monolayers to assess permeability. If low, modify the propanenitrile group (e.g., replace with carboxylate) to enhance intestinal absorption .

Experimental Design & Data Analysis

Q. What strategies mitigate stereochemical heterogeneity during the synthesis of the furan-methylene-thiazolidinone core?

  • Methodology :

  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the formation of the methylene bridge.
  • Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess. Compare with crystallographic data from analogous compounds, such as 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one .

Q. How should researchers address batch-to-batch variability in biological activity assays?

  • Methodology :

  • Standardize purity assessments via HPLC-DAD (≥98% purity, C18 column, acetonitrile/water gradient).
  • Include internal controls (e.g., reference inhibitors like ketoconazole for CYP51 assays) to normalize inter-assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.